molecular formula C12H17NO B2509544 1-(2-Amino-5-tert-butylphenyl)ethan-1-one CAS No. 126272-91-1

1-(2-Amino-5-tert-butylphenyl)ethan-1-one

Cat. No. B2509544
CAS RN: 126272-91-1
M. Wt: 191.274
InChI Key: JNBAIPBJSKSQBY-UHFFFAOYSA-N
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Description

1-(2-Amino-5-tert-butylphenyl)ethan-1-one, also known as 2-Amino-5-tert-butylphenylacetone, is a laboratory chemical with a wide range of applications. It is a white solid that is soluble in common organic solvents and has a melting point of 65-70°C. It is used in various fields such as pharmaceuticals, agrochemicals, and materials science. The purpose of

Scientific Research Applications

  • Ligand Synthesis and Metal Complex Formation : The compound is used in the synthesis of ligands for metal complexes. For instance, it is involved in the synthesis of diazene, hydrazine, ammine, and azido complexes with sulfur-dominated fragments in transition metal complexes (Sellmann, Kaeppler, Moll, & Knoch, 1993).

  • Sterically Encumbered Systems : It plays a role in the creation of sterically encumbered systems for low-coordinate phosphorus centers. This involves synthesizing compounds with two p-phenylene-bridged phosphorus centers, highlighting its utility in creating complex molecular structures (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

  • Macrocyclic Compound Synthesis : This compound is a key ingredient in synthesizing new macrocyclic compounds. These macrocyclic ligands have applications in crystallography and spectroscopy (Mdad & Ussain, 2014).

  • Synthesis of Protected Amino Alcohols : It's used in synthesizing protected 1,2-amino alcohols, which have significant applications in organic synthesis and pharmaceutical chemistry (Tang, Volkman, & Ellman, 2001).

  • Intermediary in Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of various biologically active compounds, exemplified by its role in synthesizing tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in omisertinib (AZD9291) synthesis (Zhao, Guo, Lan, & Xu, 2017).

  • Catalysis and Chemical Reactions : The compound is instrumental in addition and cycloaddition reactions of certain silanes, demonstrating its role in catalysis and reaction mechanism studies (Niesmann, Klingebiel, & Noltemeyer, 1996).

properties

IUPAC Name

1-(2-amino-5-tert-butylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8(14)10-7-9(12(2,3)4)5-6-11(10)13/h5-7H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBAIPBJSKSQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-tert-butylphenyl)ethan-1-one

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